molecular formula C22H25N3O6 B7590710 3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide

Cat. No. B7590710
M. Wt: 427.4 g/mol
InChI Key: WBKIOTJBXICEIR-IYYXFVMZSA-N
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Description

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and molecular targets involved in inflammation, cell proliferation, and cell death.
Biochemical and Physiological Effects
Studies have shown that 3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide can inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, and COX-2. It has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide is its potential therapeutic properties in various fields of scientific research. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide. These include further investigation of its mechanism of action, optimization of its synthesis method to improve its solubility and reduce toxicity, and evaluation of its potential as a therapeutic agent in clinical trials. Additionally, its potential as a tool for studying various signaling pathways and molecular targets involved in inflammation, cell proliferation, and cell death should be explored.

Synthesis Methods

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-triethoxybenzaldehyde with 2-nitrobenzaldehyde and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 4-aminobenzamide in ethanol to yield the final product.

Scientific Research Applications

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide has been studied for its potential therapeutic properties in various fields of scientific research. It has shown promise as an anti-inflammatory agent, as well as a potential treatment for cancer, diabetes, and neurodegenerative diseases.

properties

IUPAC Name

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6/c1-4-29-19-14-17(15-20(30-5-2)21(19)31-6-3)22(26)24-23-13-9-11-16-10-7-8-12-18(16)25(27)28/h7-15H,4-6H2,1-3H3,(H,24,26)/b11-9+,23-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKIOTJBXICEIR-IYYXFVMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NN=CC=CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N/N=C/C=C/C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide

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